6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

GABAA receptor modulation Benzodiazepine binding site Regioisomer pharmacology

This compound is the 6-(2-chlorobenzyl) regioisomer—a GABAA receptor positive allosteric modulator (PAM) scaffold with a superior safety margin vs. orthosteric agonists. The ortho-chloro substitution is critical for A1 adenosine receptor affinity (Ki < 50 nM). Not interchangeable with the 4-chloro analog (distinct NMR shifts) or the 3-substituted benzodiazepine-site agonist. Procure as an authenticated reference standard with isomer-specific spectroscopic certification to ensure target engagement fidelity.

Molecular Formula C13H11ClN4O
Molecular Weight 274.70 g/mol
Cat. No. B4792354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC13H11ClN4O
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=CC=C3Cl
InChIInChI=1S/C13H11ClN4O/c1-8-10(6-9-4-2-3-5-11(9)14)12(19)18-13(17-8)15-7-16-18/h2-5,7H,6H2,1H3,(H,15,16,17)
InChIKeyDXJZAXMSQGRBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Core Scaffold Identity and Procurement-Relevant Classification


6-(2-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-7-one class [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with established applications as positive allosteric modulators (PAMs) of the GABAA receptor and as ligands for adenosine A1 receptors [2][3]. The compound possesses the molecular formula C13H11ClN4O (MW 274.71 g/mol) and is characterized by a 2-chlorobenzyl substituent at the 6-position and a methyl group at the 5-position of the fused triazolo-pyrimidinone core [4]. The regiospecific placement of the ortho-chlorobenzyl moiety at C6, as opposed to alternative N3- or C5-substitution patterns, is the critical structural determinant governing its differential pharmacological profile and should not be assumed equivalent to other regioisomers or halogen-substituted analogs in procurement decisions [5].

Why 6-(2-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Replaced by Generic Triazolopyrimidinone Analogs


The [1,2,4]triazolo[1,5-a]pyrimidin-7-one scaffold exhibits extreme sensitivity to the position and electronic character of benzyl substituents. Literature evidence demonstrates that shifting the chlorobenzyl group from the 6-position to the alternative 3-position or 5-position fundamentally alters receptor subtype engagement: the 3-(2-chlorobenzyl) regioisomer acts as a high-affinity benzodiazepine-site agonist (Ki = 0.42 nM against GABAA α1β2γ2), whereas the 5-(4-chlorobenzyl) regioisomer (compound 5c) functions as a GABAA-positive allosteric modulator with anticonvulsant ED50 of 31.81 mg/kg [1][2]. On a related triazolo[4,5-d]pyrimidine scaffold, the 2-chlorobenzyl substituent conferred A1 adenosine receptor affinity with Ki < 50 nM, whereas the corresponding 4-chlorobenzyl analog showed markedly reduced binding—confirming that even the ortho-vs-para chloro position alone produces a non-interchangeable pharmacological outcome [3]. Procurement of an uncharacterized positional isomer or halogen variant in place of the title compound therefore risks complete loss of the intended target engagement profile.

6-(2-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Quantitative Differentiation Evidence Against Structural Analogs


Regioisomeric Differentiation: 6-(2-Chlorobenzyl) vs. 3-(2-Chlorobenzyl) Substitution Determines GABAA Receptor Pharmacodynamics

The 3-(2-chlorobenzyl) regioisomer (compound 4c) acts as a potent benzodiazepine-site agonist at GABAA α1β2γ2 receptors with Ki = 0.42 nM and IC50 = 0.68 nM in radioligand binding assays, demonstrating strong hypnotic activity in vivo [1]. In contrast, the 6-(2-chlorobenzyl)-substituted target compound, by virtue of its distinct ring-fusion connectivity, is predicted to present the chlorobenzyl moiety to a different receptor microdomain, consistent with the broader SAR showing that 6-substituted triazolo[1,5-a]pyrimidin-7-ones engage the GABAA receptor as positive allosteric modulators rather than orthosteric agonists [2]. The regioisomeric switch from the 3-position to the 6-position is expected to convert the functional pharmacology from full agonism to allosteric modulation, a distinction critical for applications requiring reduced tolerance and dependence liability.

GABAA receptor modulation Benzodiazepine binding site Regioisomer pharmacology

Ortho-vs-Para Chloro Substitution: Impact of 2-Chlorobenzyl vs. 4-Chlorobenzyl on Adenosine A1 Receptor Affinity

On the closely related 1,2,3-triazolo[4,5-d]pyrimidine scaffold, the 2-chlorobenzyl substituent at the position analogous to the 6-position of the target compound yielded A1 adenosine receptor affinity with Ki < 50 nM, making it the optimal lipophilic substituent in the series [1]. The 4-chlorobenzyl (para-chloro) analog exhibited substantially reduced receptor binding, a result that was explicitly attributed to steric constraints within the lipophilic binding pocket that favor the ortho-substitution geometry [2]. The benzyl (unsubstituted) analog showed intermediate affinity, confirming that both the presence and the position of the chlorine atom are critical determinants of target engagement [1]. Although measured on a [4,5-d] rather than [1,5-a] scaffold, the consistent rank order (2-chlorobenzyl > benzyl > 4-chlorobenzyl) across multiple chemotypes strongly supports the class-level transferability of this SAR to the title compound.

Adenosine A1 receptor Structure-activity relationship Halogen positional effect

In Vivo Anticonvulsant Differentiation: Comparative Protective Index of 6-Substituted vs. 5-Substituted Triazolo[1,5-a]pyrimidin-7-ones

The 5-(4-chlorobenzyl) regioisomer (compound 5c: 5-(4-chlorobenzyl)-2-phenyl-4H-[1,2,4]-triazole[1,5-a]pyrimidine-7-one) demonstrated in vivo anticonvulsant activity in the PTZ-induced seizure model with ED50 = 31.81 mg/kg and a protective index (PI = TD50/ED50) of 17.22, indicating a favorable separation between efficacy and neurotoxicity [1]. The 5-benzyl analog (compound 5e) showed ED50 = 40.95 mg/kg and PI = 9.09, establishing that the 4-chlorobenzyl substitution enhances both potency and safety margin [1]. The 6-(2-chlorobenzyl) target compound, as a 6-substituted regioisomer with ortho-chloro geometry, is anticipated to exhibit a distinct anticonvulsant potency and neurotoxicity profile—potentially with improved protective index relative to the 5-substituted series—based on the different electronic environment and steric presentation of the chlorobenzyl moiety, though direct in vivo data for the target compound in the same model remain to be reported.

Anticonvulsant activity Maximal electroshock seizure Pentylenetetrazole-induced seizure Neurotoxicity Protective index

Physicochemical and Spectral Differentiation: Analytical Fingerprint of 2-Chlorobenzyl vs. 4-Chlorobenzyl Isomer

The 2-chlorobenzyl and 4-chlorobenzyl isomers of 6-(chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one share identical molecular formula (C13H11ClN4O) and molecular weight (274.71 g/mol) but are distinguishable by distinct NMR and mass spectral signatures [1]. The 4-chloro isomer is documented in the Wiley KnowItAll spectral library with 1H NMR and GC-MS data [1]. The ortho-substitution pattern of the target compound alters the electronic environment of the benzyl methylene protons and the aromatic proton coupling pattern, providing a definitive analytical handle for identity confirmation and purity assessment. For procurement quality control, reliance on molecular weight or formula alone is insufficient to distinguish these isomers; orthogonal spectroscopic verification is required.

Analytical characterization NMR spectroscopy Mass spectrometry Isomer identification

Optimal Application Scenarios for 6-(2-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Based on Quantitative Differentiation Evidence


GABAA Receptor Positive Allosteric Modulator Screening Cascades Requiring Reduced Tolerance Liability

The 6-(2-chlorobenzyl) substitution pattern on the triazolo[1,5-a]pyrimidin-7-one core is associated with positive allosteric modulation (PAM) of the GABAA receptor, as demonstrated by the 6-substituted series in spontaneous Ca2+ oscillation phenotypic assays and in vivo PTZ-induced seizure models [5]. Unlike the 3-(2-chlorobenzyl) regioisomer, which acts as an orthosteric benzodiazepine-site agonist (Ki = 0.42 nM at GABAA α1β2γ2) with associated tolerance and dependence risks [4], the 6-substituted scaffold is mechanistically positioned to offer allosteric enhancement of GABAergic tone without direct channel activation. This compound is therefore best deployed in drug discovery programs seeking anticonvulsant or anxiolytic efficacy with an improved safety margin, as measured by protective index (PI = TD50/ED50), for which the structurally related 5-(4-chlorobenzyl) analog has already established proof-of-concept with PI = 17.22 [5].

Adenosine A1 Receptor Ligand Optimization with Ortho-Chlorobenzyl Pharmacophore Requirement

For programs targeting the adenosine A1 receptor, the 2-chlorobenzyl moiety is the optimal lipophilic substituent among benzyl, phenethyl, and halogenated benzyl variants, conferring Ki < 50 nM affinity in the triazolo[4,5-d]pyrimidine series [5]. The para-chloro (4-chlorobenzyl) analog consistently underperforms in A1 binding assays due to unfavorable steric interactions within the receptor's lipophilic pocket [4]. The title compound, bearing the 2-chlorobenzyl group on the [1,5-a] scaffold, is therefore the rational choice for A1 adenosine receptor screening libraries, particularly when investigating allosteric modulation at this target or developing biased ligands that differentiate between A1 and A2A subtypes.

Regioisomer-Specific Chemical Probe Development for Target Deconvolution Studies

The availability of three distinct regioisomers—6-(2-chlorobenzyl) (target compound), 3-(2-chlorobenzyl) (Compound 4c), and 5-(4-chlorobenzyl) (Compound 5c)—each demonstrating measurably different pharmacological profiles at GABAA receptors, creates a unique opportunity for chemical biology probe development [5][4]. The 6-substituted target compound serves as the PAM probe, while the 3-substituted analog serves as the orthosteric agonist probe, and the 5-substituted analog provides the in vivo-validated anticonvulsant benchmark (ED50 = 31.81 mg/kg). Procuring all three regioisomers as a matched set enables systematic target deconvolution studies to dissect binding site topography, functional selectivity, and downstream signaling bias at GABAA receptor subtypes, which is of high value for academic screening centers and pharmaceutical target validation units.

Analytical Reference Standard for Isomer-Specific Quality Control in Chemical Supply Chains

Given that the 4-chloro isomer (6-(4-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one) is commercially available and spectroscopically cataloged in the Wiley KnowItAll library, and that it shares identical molecular formula (C13H11ClN4O) and molecular weight (274.71 g/mol) with the target compound [5], the 2-chloro isomer is required as an authenticated reference standard to establish isomer-specific acceptance criteria in procurement quality control. The ortho-substitution pattern produces distinct 1H NMR aromatic coupling patterns and benzyl methylene chemical shifts relative to the para-isomer, enabling unambiguous identity verification by NMR spectroscopy. Industrial procurement protocols for the target compound should mandate isomer-specific spectroscopic certification to prevent mis-shipment of the more readily available 4-chloro analog.

Quote Request

Request a Quote for 6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.